molecular formula C14H13FN2O3S B10969834 N-(4-{[(2-fluorophenyl)sulfonyl]amino}phenyl)acetamide

N-(4-{[(2-fluorophenyl)sulfonyl]amino}phenyl)acetamide

Cat. No.: B10969834
M. Wt: 308.33 g/mol
InChI Key: ADPOLDOURNIOSA-UHFFFAOYSA-N
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Description

N-[4-(2-Fluorobenzenesulfonamido)phenyl]acetamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-Fluorobenzenesulfonamido)phenyl]acetamide typically involves the reaction of 2-fluorobenzenesulfonyl chloride with 4-aminophenylacetamide. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-Fluorobenzenesulfonamido)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides or thiols.

Scientific Research Applications

N-[4-(2-Fluorobenzenesulfonamido)phenyl]acetamide has several scientific research applications:

    Biology: Studied for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase enzymes.

    Medicine: Investigated for its antimicrobial and anticancer properties, showing potential as a therapeutic agent.

    Industry: Utilized in the development of new materials and chemical processes, including the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[4-(2-Fluorobenzenesulfonamido)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, including reduced tumor growth and antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    N-Fluorobenzenesulfonimide: Another sulfonamide compound used as a fluorinating agent in organic synthesis.

    N-(4-Fluorophenyl)-2-hydroxy-N-isopropylacetamide: A related compound with similar structural features and biological activities.

Uniqueness

N-[4-(2-Fluorobenzenesulfonamido)phenyl]acetamide is unique due to its specific combination of a fluorobenzene moiety and a sulfonamide group, which imparts distinct chemical and biological properties. Its ability to act as both a fluorinating agent and an enzyme inhibitor makes it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C14H13FN2O3S

Molecular Weight

308.33 g/mol

IUPAC Name

N-[4-[(2-fluorophenyl)sulfonylamino]phenyl]acetamide

InChI

InChI=1S/C14H13FN2O3S/c1-10(18)16-11-6-8-12(9-7-11)17-21(19,20)14-5-3-2-4-13(14)15/h2-9,17H,1H3,(H,16,18)

InChI Key

ADPOLDOURNIOSA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2F

Origin of Product

United States

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